5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid
Description
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid (CAS: Not explicitly listed; see related compound in ) is a spirocyclic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen of a 5-azaspiro[3.4]octane scaffold, with a carboxylic acid moiety at the 7-position. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase synthesis, enabling selective deprotection under basic conditions (e.g., piperidine). The spirocyclic structure introduces conformational rigidity, which can enhance metabolic stability and influence molecular recognition in drug discovery.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)15-12-23(10-5-11-23)24(13-15)22(27)28-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,15,20H,5,10-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWXXLDWWRNAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic azaspirooctane core is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl group is introduced via a nucleophilic substitution reaction, where a fluorenylmethoxycarbonyl chloride reacts with the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.
Scientific Research Applications
Drug Development
The compound's structural characteristics make it suitable for drug development, particularly in the synthesis of peptide-based drugs. The fluorenylmethoxycarbonyl group allows for selective reactions, facilitating the creation of complex molecules that can interact with specific biological targets.
Research has indicated that 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid exhibits significant biological activity due to its ability to bind to various receptors and enzymes. Interaction studies focus on understanding how modifications to the compound's structure can enhance its efficacy or reduce side effects.
Peptide Synthesis
The compound is relevant in the context of peptide synthesis, where the fluorenylmethoxycarbonyl group serves as a protective moiety during the formation of peptide bonds. This application is crucial for developing therapeutic peptides that require precise structural integrity.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1: Interaction with Enzymes | Evaluated binding affinity to specific enzymes | Demonstrated enhanced binding compared to similar compounds, indicating potential for targeted therapies |
| Study 2: Synthesis of Peptide Derivatives | Investigated synthesis pathways using the fluorenylmethoxycarbonyl group | Successfully synthesized several peptide derivatives, showcasing versatility in drug design |
| Study 3: Biological Activity Assessment | Assessed cytotoxicity and therapeutic potential | Found promising results in inhibiting cancer cell lines, suggesting further investigation into anticancer applications |
Mechanism of Action
The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s fluorenylmethoxycarbonyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
Positional Isomer: 5-Azaspiro[3.4]octane-6-carboxylic Acid Derivative
A closely related compound, 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octane-6-carboxylic acid (CAS: 2490406-75-0), differs only in the position of the carboxylic acid group (6 vs. 7). This minor structural variation can significantly alter:
- Acidity and Reactivity : The proximity of the carboxylic acid to the spiro junction may influence hydrogen-bonding interactions and coupling efficiency in peptide synthesis.
- Solubility : The spatial arrangement of hydrophobic (Fmoc) and hydrophilic (carboxylic acid) groups affects solubility profiles in organic vs. aqueous media.
Spirocyclic Analogues with Alternative Protecting Groups
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS: 150543-61-6):
- Protecting Group : tert-Butoxycarbonyl (Boc), which is removed under acidic conditions (e.g., trifluoroacetic acid) instead of basic conditions required for Fmoc.
Heterocyclic Variants
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azole-4-carboxylic acid (CAS: 1211525-32-4):
Piperazine-Based Analogues
Characterization Data
- Spectroscopy : IR and NMR data () confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 372 for related compounds) validate synthetic success.
Comparative Data Table
Biological Activity
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C21H19NO4, with a molecular weight of 349.39 g/mol. Its structure includes a spirocyclic framework, which contributes to its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for various applications in medicinal chemistry.
The proposed mechanism by which these compounds exert their anticancer effects involves the inhibition of key enzymes such as carbonic anhydrases (CAs), which are implicated in tumorigenesis and pH regulation within the tumor microenvironment . The inhibition of CAs can disrupt cancer cell metabolism and proliferation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A notable synthesis route emphasizes straightforward functional handles for further chemical modifications, enhancing its utility in drug development.
Synthesis Steps:
- Formation of the Spirocyclic Framework: This involves using appropriate reagents to create the azaspiro structure.
- Introduction of Functional Groups: The Fmoc group is introduced to enhance stability and facilitate further reactions.
- Carboxylic Acid Formation: Final steps involve converting intermediate products into the desired carboxylic acid form.
Case Studies
While specific case studies on this compound are scarce, analogs have been investigated for their biological activities. For example, research on related azaspiro compounds has demonstrated their capacity to induce apoptosis in cancer cells, highlighting a potential pathway for therapeutic applications .
Q & A
Q. What role does the azaspiro[3.4]octane motif play in modulating biological activity compared to non-spiro analogs?
- Methodological Answer : The spiro scaffold enhances metabolic stability by restricting conformational flexibility, as shown in SAR studies of spirocyclic kinase inhibitors. Use cell-based assays (e.g., CYP450 inhibition) and plasma stability tests to compare with linear analogs. Molecular docking can predict improved target engagement due to rigid geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
